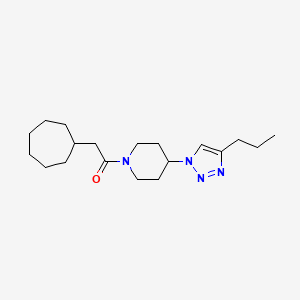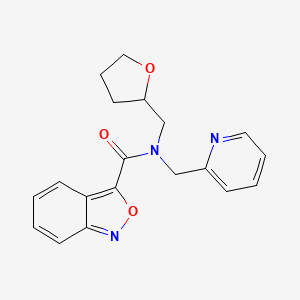![molecular formula C18H20FN5 B5893493 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N'-(4-methylpyridin-2-yl)ethane-1,2-diamine](/img/structure/B5893493.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N'-(4-methylpyridin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N’-(4-methylpyridin-2-yl)ethane-1,2-diamine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N’-(4-methylpyridin-2-yl)ethane-1,2-diamine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N’-(4-methylpyridin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N’-(4-methylpyridin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N’-(4-methylpyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorinated organic molecules. Examples include:
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Various imidazole and indole derivatives
Uniqueness
What sets N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N’-(4-methylpyridin-2-yl)ethane-1,2-diamine apart is its unique combination of a fluorophenyl group and a pyridine ring, which may confer specific properties such as enhanced binding affinity to biological targets or increased stability under certain conditions.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N'-(4-methylpyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5/c1-13-6-7-21-17(10-13)22-9-8-20-11-15-12-23-24-18(15)14-2-4-16(19)5-3-14/h2-7,10,12,20H,8-9,11H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXBVYXKBQYWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCNCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-amino-2-oxoethyl)-N-{2-[ethyl(3-methylphenyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5893410.png)
![1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5893417.png)
![N-{3-[(2-ethylphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5893425.png)
![3-(2-methyl-1H-indol-1-yl)-N-[2-(methylsulfonyl)ethyl]propanamide](/img/structure/B5893428.png)


![N'-cyclopentyl-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5893448.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}urea](/img/structure/B5893456.png)
![3-(butyrylamino)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5893464.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}ethanamine](/img/structure/B5893482.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5893495.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B5893503.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-morpholin-4-yl-2-pyridin-3-ylethanamine](/img/structure/B5893508.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5893513.png)
